molecular formula C23H16N2O4S B11530145 4-{5-[(E)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11530145
M. Wt: 416.5 g/mol
InChI Key: HNJODXULZZVSEA-YBFXNURJSA-N
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Description

4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid is a complex organic compound that features a thiazole ring fused with a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and thiazoles, which undergo condensation reactions to form the fused ring system. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In industry, the compound’s unique properties make it suitable for use in materials science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives, such as:

  • 2-(4-methylthiazol-5-yl)benzimidazole
  • 4-(5-(2-furyl)thiazol-2-yl)benzoic acid
  • 7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazole

Uniqueness

What sets 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid apart is its unique fused ring system, which combines the properties of both thiazole and benzimidazole rings

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[5-[(E)-(5,6-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H16N2O4S/c1-12-3-9-17-20(13(12)2)24-23-25(17)21(26)19(30-23)11-16-8-10-18(29-16)14-4-6-15(7-5-14)22(27)28/h3-11H,1-2H3,(H,27,28)/b19-11+

InChI Key

HNJODXULZZVSEA-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/SC3=N2)C

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)SC3=N2)C

Origin of Product

United States

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